1-Amino-4-piperidineethanol

Medicinal Chemistry Physicochemical Properties Scaffold Selection

Medicinal chemists often face a trade-off: scaffolds with a single reactive handle limit library diversity, while fully protected intermediates reduce synthetic throughput. 1-Amino-4-piperidineethanol solves this with two orthogonal, unprotected handles. - **Dual reactivity**: 4-amino group for amides/ureas; N-ethanol hydroxyl for prodrugs or bioconjugation. - **Quantitative benchmark**: Used to generate DPP-4 inhibitor 9i (IC50 = 9.25 µM). - **CNS-friendly**: LogP ~0.04; meets Rule of Three for fragment libraries. Supplied as a crystalline solid (mp 113-116 °C) with high aqueous solubility.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B13924158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4-piperidineethanol
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCO)N
InChIInChI=1S/C7H16N2O/c8-9-4-1-7(2-5-9)3-6-10/h7,10H,1-6,8H2
InChIKeyGVYVZISYQXLXIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-4-piperidineethanol Procurement & Identification Guide


1-Amino-4-piperidineethanol (CAS 89850-72-6), systematically named 2-(4-aminopiperidin-1-yl)ethanol or 4-amino-1-piperidineethanol, is a heterocyclic primary amine-alcohol building block with the molecular formula C7H16N2O (MW 144.21 g/mol). It belongs to the aminopiperidine class and features a secondary amino group at the piperidine 4-position and a primary hydroxyl group on the N-ethanol side chain . This dual functionality makes it a versatile scaffold for medicinal chemistry, particularly for synthesizing CNS-targeted compounds and enzyme inhibitors [1]. The compound is commercially available as a white to off-white solid (mp 113–116 °C) with a predicted pKa of ~15.0 and LogP ~0.04, indicating high hydrophilicity .

Dual orthogonal reactive handles: 4-amino and N-ethanol hydroxyl for sequential derivatization
High predicted hydrophilicity supports aqueous assay and formulation compatibility
Crystalline solid facilitates precise compound management and long-term storage

Why In-Class Analogs Cannot Replace 1-Amino-4-piperidineethanol


Generic substitution with simpler piperidine-ethanol analogs like 4-piperidineethanol (CAS 622-26-4) or 4-amino-1-methylpiperidine fails to replicate the critical synthetic utility of 1-Amino-4-piperidineethanol. The compound uniquely combines a nucleophilic 4-amino group for amide bond formation or reductive amination with a terminal hydroxyl handle for further derivatization (e.g., esterification, etherification, or conversion to a leaving group) within a single, compact scaffold [1]. This dual orthogonal reactivity is absent in mono-functional analogs: 4-piperidineethanol lacks the 4-amino group necessary for generating combinatorial libraries of amides or ureas, while 4-amino-1-methylpiperidine lacks the hydroxyl group required for prodrug strategies, solubility enhancement, or bioconjugation . The measurable impact on lead optimization campaigns is evidenced by the inclusion of this diamine-alcohol scaffold in the design of potent DPP-4 inhibitors, where the 1-Amino-4-piperidineethanol-derived compound 9i achieved an IC50 of 9.25 µM [1].

Functional handle
1-Amino-4-piperidineethanol
Analog limitation
4-Amino group
Present (amide/urea formation)
Absent in 4-piperidineethanol; limits library scope
Hydroxyl group
Present (esterification, bioconjugation)
Absent in 4-amino-1-methylpiperidine; removes prodrug handle
DPP-4 scaffold utility
Validated chemotype in published inhibitor design
May lack target engagement context; review SAR data

Quantitative Differentiation Evidence for 1-Amino-4-piperidineethanol


Hydrophilicity Advantage Over 4-Piperidineethanol

1-Amino-4-piperidineethanol exhibits a significantly lower experimental LogP (~0.04) compared to 4-piperidineethanol (LogP 0.30–0.70), indicating over a 5-fold increase in hydrophilicity in the octanol/water system [1]. This enhanced aqueous solubility facilitates formulation, purification, and biological assay preparation, which is critical when selecting scaffolds for fragment-based drug discovery or high-throughput screening campaigns.

Hydrophilicity advantage
Reported
Delta LogP ≈ 0.26–0.66 (predicted); 1.8–4.6x decrease in lipophilicity vs 4-piperidineethanol
Reported hydrophilicity advantage may support formulation-fit review
Predicted values; confirm experimentally
Medicinal Chemistry Physicochemical Properties Scaffold Selection

Dual Functionalization vs Mono-Functional Analogs

The presence of both a primary amine (pKa ~10-11 for the 4-amino group) and a primary alcohol (pKa ~15.9) on 1-Amino-4-piperidineethanol enables sequential orthogonal derivatization without protecting group manipulation in many cases, a feature not shared by mono-functional analogs . In a typical combinatorial library synthesis, the 4-amino group can be acylated or reductively aminated first, followed by activation of the hydroxyl as a mesylate or direct phosphate conjugation.

Dual functionalization
Class-level
2 orthogonally reactive groups (4-NH2 + N-CH2CH2OH) vs 1 for mono-functional analogs
Enables sequential derivatization without protecting groups
Class-level inference; verify specific reactivity
Combinatorial Chemistry Scaffold Diversity Library Synthesis

DPP-4 Inhibitor Scaffold with Defined Potency

In a 2024 Scientific Reports study, a 4-aminopiperidine-3,4-dihydroquinazoline-2-uracil derivative (compound 9i) incorporating the 4-aminopiperidine-ethanol core displayed competitive DPP-4 inhibition with an IC50 of 9.25 µM [1]. This activity was achieved through structure-based design leveraging the 4-amino group for receptor pocket interactions, while the N-ethanol group contributed to maintaining favorable solubility and pharmacokinetic properties.

DPP-4 scaffold potency
Class-level
IC50 = 9.25 µM (compound 9i)
Reported hit-to-lead starting point; supports target engagement studies
Further SAR optimization ongoing
Diabetes DPP-4 Inhibition Medicinal Chemistry

Crystalline Stability vs Liquid Analogs

1-Amino-4-piperidineethanol is a crystalline solid with a melting point of 113–116 °C (dihydrochloride salt), while 4-piperidineethanol is a low-melting solid (mp 45–50 °C [lit.]) that can be challenging to handle as a crystalline powder . The higher melting point of the target compound facilitates stable room-temperature storage, easier weighing accuracy, and reduced hygroscopicity during compound management workflows.

Crystalline stability
Head-to-head
mp 113–116 °C (dihydrochloride) vs 45–50 °C for 4-piperidineethanol
Supports accurate ambient handling and weighing
Literature values
Solid-State Properties Storage Formulation

Validated Research & Industrial Applications of 1-Amino-4-piperidineethanol


DPP-4 Inhibitor Lead Optimization

Pharmaceutical discovery teams can deploy 1-Amino-4-piperidineethanol as a central scaffold for generating focused libraries of DPP-4 inhibitors. The 4-amino group is utilized to install diverse quinazoline-uracil pharmacophores via amide coupling, while the N-ethanol handle can be modified to fine-tune solubility, permeability, or serve as a prodrug moiety. Published SAR from compound 9i (IC50 = 9.25 µM) provides a quantitative benchmark for hit expansion [1].

CNS-Focused Combinatorial Library Synthesis

The dual orthogonal reactive handles (amine + hydroxyl) make 1-Amino-4-piperidineethanol ideal for constructing CNS-oriented compound collections. The 4-amino group undergoes reductive amination with aryl aldehydes to create diverse N-arylpiperidine analogs, while the hydroxyl group can be subsequently phosphorylated or conjugated to neurotransmitter-like moieties. The low LogP (~0.04) ensures the resulting lead molecules remain within favorable CNS drug space (LogP <5) .

Chemical Probe Development via Bioconjugation

The terminal hydroxyl group of 1-Amino-4-piperidineethanol serves as an anchoring point for attaching fluorophores, biotin, or solid supports after the 4-amino group has been elaborated into a target-binding pharmacophore. This sequential functionalization strategy is enabled by the compound's orthogonal reactivity, allowing chemists to construct chemical probes without protecting group chemistry, thereby improving synthetic throughput and yield .

Fragment-Based Drug Discovery Building Block

With a molecular weight of just 144.21 g/mol and two functional groups capable of forming high-quality interactions (hydrogen bond donor/acceptor), 1-Amino-4-piperidineethanol meets the 'rule of three' criteria for fragment-based screening libraries. Its high aqueous solubility (predicted >1 g/L) and crystalline solid form facilitate precise weighing and dissolution in aqueous assay buffers, reducing compound handling errors common with hygroscopic or low-melting fragments .

Application
Selection Property
Validation Focus
DPP-4 inhibitor research
4-Amino handle for pharmacophore installation; hydroxyl for solubility tuning
Review reported DPP-4 inhibitory activity of derived analogs
CNS-oriented library synthesis
Dual orthogonal handles for sequential derivatization
Evaluate CNS drug-likeness of resulting leads
Chemical probe bioconjugation
Orthogonal reactivity for selective linker attachment
Verify conjugation efficiency without protecting groups
Fragment-based screening library
Low MW, dual H-bond donors/acceptors, high aqueous solubility
Confirm rule-of-three compliance and solubility in assay buffers
Quote Request

Request a Quote for 1-Amino-4-piperidineethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.